3,3'-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride
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Overview
Description
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is a chemical compound known for its role as an impurity in Duloxetine, a serotonin-norepinephrine reuptake inhibitor. Duloxetine is used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically requires specific reagents and conditions, such as the use of solvents like DMF and methanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene or thiophene derivatives.
Scientific Research Applications
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride has several scientific research applications:
Mechanism of Action
as an impurity of Duloxetine, it may interact with serotonin and norepinephrine pathways, affecting neurotransmitter levels and signaling.
Comparison with Similar Compounds
Similar Compounds
Duloxetine: The parent compound, a serotonin-norepinephrine reuptake inhibitor.
Other Naphthalene Derivatives: Compounds with similar naphthalene structures.
Thiophene Derivatives: Compounds containing thiophene rings.
Uniqueness
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is unique due to its specific structure, combining naphthalene and thiophene moieties with methylated amine groups. This combination imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H31ClN2S2 |
---|---|
Molecular Weight |
471.1 g/mol |
IUPAC Name |
N-methyl-3-[4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-yl]-3-thiophen-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H30N2S2.ClH/c1-27-13-11-22(25-9-5-15-29-25)20-17-19-7-3-4-8-21(19)24(18-20)23(12-14-28-2)26-10-6-16-30-26;/h3-10,15-18,22-23,27-28H,11-14H2,1-2H3;1H |
InChI Key |
AGFPZPDYWBAILF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CS1)C2=CC3=CC=CC=C3C(=C2)C(CCNC)C4=CC=CS4.Cl |
Origin of Product |
United States |
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